![molecular formula C20H25N5O2 B2661589 8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 797028-22-9](/img/structure/B2661589.png)
8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
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Overview
Description
8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Conformation
- The molecular structure and conformation of related compounds to 8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione have been studied. One study analyzed the typical geometry and conformation of molecules like 8-benzylamino3,7-dihydro-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl] propyl}-1,3-dimethyl-1H-purine-2,6-dione, finding specific orientations and angles in its structure (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).
Pharmacological Evaluation
- A study on 8-aminoalkyl derivatives of purine-2,6-dione, with similar structural features to the compound , revealed potential psychotropic activity, with specific ligands showing antidepressant-like and anxiolytic-like activity (Chłoń-Rzepa et al., 2013).
Synthesis Techniques
- The synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, related to the compound of interest, was explored using thietanyl protecting group. This provided insights into the synthesis of such complex molecules (Khaliullin & Shabalina, 2020).
Spectroscopic Analysis
- Spectroscopic techniques were applied to similar purine derivatives for structural characterization, indicating the utility of these methods in understanding the molecular makeup of such compounds (Lorente-Macías et al., 2018).
Potential as Multitarget Drugs
- Research on 8-benzyl-substituted tetrahydropyrazino purinediones, closely related to the compound , highlighted their potential as multitarget drugs for neurodegenerative diseases, due to their ability to interact with various biological targets (Brunschweiger et al., 2014).
Synthesis and Antiviral Activity
- The synthesis and evaluation of novel purine derivatives for their antiviral activities was explored, providing insights into the therapeutic potential of compounds structurally related to 8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione (Ueda et al., 1987).
Safety and Hazards
properties
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14(2)11-25-16(13-22(3)12-15-9-7-6-8-10-15)21-18-17(25)19(26)24(5)20(27)23(18)4/h6-10H,1,11-13H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTVOXDEKRNXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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